3-(3,5-dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
CAS No.: 892788-71-5
Cat. No.: VC5963397
Molecular Formula: C23H25FN2O4S
Molecular Weight: 444.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892788-71-5 |
|---|---|
| Molecular Formula | C23H25FN2O4S |
| Molecular Weight | 444.52 |
| IUPAC Name | 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
| Standard InChI | InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-10-15(2)9-16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-5-7-30-8-6-26/h9-14H,4-8H2,1-3H3 |
| Standard InChI Key | PNDBZCBKEJBVCU-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one, reflects its intricate substitution pattern. Its molecular formula, C₂₃H₂₅FN₂O₄S, corresponds to a molecular weight of 444.52 g/mol. Key structural components include:
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A 1,4-dihydroquinolin-4-one backbone, a heterocyclic system known for bioactivity in medicinal chemistry.
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A 3,5-dimethylbenzenesulfonyl group at position 3, contributing electrophilic character and steric bulk.
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Ethyl and morpholin-4-yl substituents at positions 1 and 7, respectively, enhancing solubility and modulating electronic effects.
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A fluoro atom at position 6, often employed to improve metabolic stability and binding affinity in drug design.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 892788-71-5 |
| Molecular Formula | C₂₃H₂₅FN₂O₄S |
| Molecular Weight | 444.52 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |
| SMILES | CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
| InChI Key | PNDBZCBKEJBVCU-UHFFFAOYSA-N |
Synthesis and Preparation
General Synthetic Strategy
While explicit synthetic protocols for this compound remain undisclosed in public literature, analogous quinolinone derivatives are typically synthesized via multi-step condensation and cyclization reactions. A plausible route involves:
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Quinoline Ring Formation: Cyclocondensation of aniline derivatives with β-ketoesters or acryloyl chlorides under acidic or basic conditions.
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Sulfonylation: Introduction of the 3,5-dimethylbenzenesulfonyl group via nucleophilic aromatic substitution or Friedel-Crafts sulfonylation.
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Functionalization: Sequential alkylation (ethyl group), fluorination, and morpholine incorporation through Ullmann or Buchwald-Hartwig coupling.
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at positions 1, 3, 6, and 7 requires careful control of reaction conditions.
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Steric Hindrance: The bulky sulfonyl and morpholine groups may impede reaction rates, necessitating optimized catalysts or elevated temperatures.
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Purification: The polar nature of the morpholine and sulfonyl moieties complicates chromatographic separation, often demanding reverse-phase HPLC.
Structural and Spectroscopic Analysis
Crystallographic and Spectroscopic Data
Although X-ray crystallographic data for this compound is unavailable, its InChI and SMILES descriptors provide insights into its three-dimensional conformation. Key features include:
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A planar quinolinone core with substituents oriented perpendicularly to minimize steric clashes.
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Hydrogen-bonding capacity via the carbonyl oxygen (position 4) and sulfonyl oxygens, potentially influencing solid-state packing and solubility.
Hypothetical NMR Profile (Predicted):
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¹H NMR: Distinct signals for ethyl protons (δ ~1.2–1.4 ppm, triplet; δ ~4.0–4.2 ppm, quartet), aromatic protons (δ ~6.8–8.2 ppm), and morpholine methylenes (δ ~3.6–3.8 ppm).
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¹³C NMR: Carbonyl carbon at δ ~175 ppm, sulfonyl-linked carbons at δ ~125–140 ppm, and fluorinated aromatic carbon at δ ~150 ppm (JC-F coupling ~240 Hz).
Physicochemical Properties and Solubility
Experimental and Predicted Data
Publicly available solubility data for this compound is limited, but computational models suggest:
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LogP (Octanol-Water): ~3.5–4.0, indicating moderate lipophilicity suitable for membrane penetration.
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Aqueous Solubility: Likely <0.1 mg/mL due to the hydrophobic sulfonyl and morpholine groups, necessitating co-solvents like DMSO for in vitro assays.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Topological PSA | 84.7 Ų |
| Rotatable Bonds | 5 |
| Hydrogen Bond Donors | 1 (quinolinone NH) |
| Hydrogen Bond Acceptors | 7 (O, N atoms) |
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